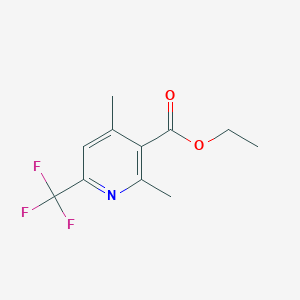

Ethyl 2,4-dimethyl-6-(trifluoromethyl)nicotinate

Description

Properties

Molecular Formula |

C11H12F3NO2 |

|---|---|

Molecular Weight |

247.21 g/mol |

IUPAC Name |

ethyl 2,4-dimethyl-6-(trifluoromethyl)pyridine-3-carboxylate |

InChI |

InChI=1S/C11H12F3NO2/c1-4-17-10(16)9-6(2)5-8(11(12,13)14)15-7(9)3/h5H,4H2,1-3H3 |

InChI Key |

GVQLRACZDGESLE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C=C1C)C(F)(F)F)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,4-dimethyl-6-(trifluoromethyl)nicotinate typically involves the esterification of 2,4-dimethyl-6-(trifluoromethyl)nicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: Industrial production of this compound may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production .

Chemical Reactions Analysis

Oxidation Reactions

The ester group and methyl substituents undergo oxidation under controlled conditions.

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| KMnO₄ (aqueous) | Acidic, reflux | 2,4-dimethyl-6-(trifluoromethyl)nicotinic acid | |

| CrO₃ (chromic acid) | H₂SO₄, 60–80°C | Oxidized derivatives (e.g., ketones) |

Mechanistic Insight : Oxidation of the ethyl ester typically yields the corresponding carboxylic acid, while methyl groups may form ketones or carboxyl groups depending on reagent strength.

Reduction Reactions

The ester functionality is selectively reduced to alcohols without affecting the trifluoromethyl group.

Key Finding : LiAlH₄ achieves complete reduction of the ester to a primary alcohol, whereas NaBH₄ is less effective due to steric hindrance from the trifluoromethyl group .

Substitution Reactions

The trifluoromethyl and methyl groups influence regioselectivity in nucleophilic substitutions.

Nucleophilic Aromatic Substitution

| Nucleophile | Conditions | Product | Reference |

|---|---|---|---|

| Phenethylamine | DMF, 60°C, 12 h | 6-(phenethylamino)-2,4-dimethylnicotinate | |

| 4-Methoxyphenethylamine | K₂CO₃, DMSO, 80°C | 6-((4-methoxyphenethyl)amino) derivative |

Example Synthesis :

Ethyl 4-methyl-5-nitro-6-(phenethylamino)nicotinate (6b ) was synthesized via a three-component reaction involving ethyl 3-amino-3-ethoxypropenenitrile, 2-methyl-5-chloroaniline, and trifluoro-4-isobutoxy-3-buten-2-one .

Electrophilic Substitution

The methyl groups at positions 2 and 4 direct electrophiles to the 5-position of the pyridine ring.

Functionalization via Cross-Coupling

Palladium-catalyzed reactions enable C–H activation for derivatization.

| Reaction Type | Catalyst | Product | Reference |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 5-aryl-2,4-dimethyl-6-(trifluoromethyl)nicotinate |

Key Insight : The trifluoromethyl group enhances electron deficiency, facilitating coupling at the 5-position .

Hydrolysis and Transesterification

The ethyl ester undergoes hydrolysis or alcohol exchange.

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| NaOH (aqueous) | Reflux, 6 h | 2,4-dimethyl-6-(trifluoromethyl)nicotinic acid | |

| Methanol/HCl | RT, 24 h | Methyl ester analog |

Comparative Reactivity

A comparison with analogous compounds highlights unique features:

| Compound | Reactivity Difference |

|---|---|

| Ethyl 2-hydroxy-6-(trifluoromethyl)nicotinate | Higher susceptibility to oxidation at the 2-position |

| Methyl 2-methyl-6-phenylnicotinate | Reduced electrophilic substitution due to phenyl |

The trifluoromethyl group in Ethyl 2,4-dimethyl-6-(trifluoromethyl)nicotinate enhances electrophilicity at the 5-position, enabling regioselective modifications .

Scientific Research Applications

Ethyl 2,4-dimethyl-6-(trifluoromethyl)nicotinate and Ethyl 2,6-dimethyl-4-(trifluoromethyl)nicotinate are distinct chemical compounds with unique applications in scientific research, with research focusing on the latter. Applications for Ethyl 2,6-dimethyl-4-(trifluoromethyl)nicotinate include use as a building block in organic synthesis, a reagent in chemical reactions, and in the production of specialty chemicals. It is also investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties, and in drug development as a pharmacological agent.

Chemical Reactions

Ethyl 2,6-dimethyl-4-(trifluoromethyl)nicotinate can undergo oxidation, reduction, and substitution reactions.

Types of Reactions:

- Oxidation Oxidation of Ethyl 2,6-dimethyl-4-(trifluoromethyl)nicotinate can yield corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide . The major product formed is 2,6-dimethyl-4-(trifluoromethyl)nicotinic acid.

- Reduction Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride .

- Substitution The trifluoromethyl group can participate in nucleophilic substitution reactions, employing nucleophiles like amines or thiols under basic conditions to produce various substituted nicotinates, contingent on the nucleophile applied.

Scientific Research

The compound and its derivatives have found use in chemistry, biology, medicine, and industry. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively, making it a valuable tool in drug design and development.

Use as a Flurtamone Intermediate

Ethyl 2,6-dimethyl-4-(trifluoromethyl)nicotinate can be used in the preparation of a flurtamone intermediate . Combining two compounds to prepare nicotinic acid fragments under alkaline conditions generates an intermediate, which then undergoes ammonium salt intramolecular cyclization to improve the yield of the flurbiprofen intermediate, reduce side reactions, and overcome the issue of incomplete raw material reaction caused by direct ammonium salt molecular ring closure .

Synthesis of Nicotinic Acid Derivatives

The compound can be used in the design and synthesis of novel nicotinic acid-based cytotoxic agents with selective inhibitory efficacy against the vascular endothelial growth factor receptor-2 (VEGFR-2) .

Synthesis of 2-Aminopyridine Derivatives

A novel approach has been developed for the synthesis of highly functionalized 2-aminopyridine derivatives (APDs) through a three-component reaction .

Other Nicotinate Derivatives

Other studies include the development of 2-amino-6-(trifluoromethyl)nicotinic acid scaffold as promising RNase H dual inhibitors . Novel compounds bearing substituted carbamoyl moiety on the 3-position have also been studied .

Table of Nicotinate Derivatives and Their Applications

Mechanism of Action

The mechanism of action of Ethyl 2,4-dimethyl-6-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence its binding to enzymes, receptors, or other biomolecules, thereby modulating their activity .

Comparison with Similar Compounds

Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate

Structural Differences :

- Substituents : Hydroxyl (-OH) groups at positions 2 and 4 instead of methyl (-CH₃).

- Molecular Formula: C₉H₈F₃NO₄ (vs. C₁₁H₁₂F₃NO₂ for the target compound).

- Molecular Weight : 251.16 g/mol (lower due to hydroxyl groups replacing methyl).

Key Properties :

- Polarity : Increased polarity due to hydroxyl groups, reducing lipophilicity (logP likely lower than the target compound).

- Stability : Requires storage at 2–8°C , indicating sensitivity to thermal degradation or hydrolysis.

- Reactivity: Hydroxyl groups may participate in hydrogen bonding or oxidation reactions, limiting utility in non-polar environments.

Applications: Potential use in hydrophilic drug formulations or as intermediates for further functionalization.

Ethyl 4-chloro-6-(trifluoromethyl)nicotinate

Structural Differences :

- Substituents : Chlorine at position 4 instead of methyl.

- Molecular Formula: C₉H₇ClF₃NO₂ (vs. C₁₁H₁₂F₃NO₂).

- Molecular Weight : 253.61 g/mol (higher due to chlorine’s atomic mass).

Key Properties :

- Electronic Effects : Chlorine’s electron-withdrawing nature enhances electrophilicity at the pyridine ring, facilitating nucleophilic aromatic substitution.

- Lipophilicity : Chlorine increases logP compared to hydroxyl analogs but remains less lipophilic than methyl-substituted derivatives.

- Stability : Chlorine may improve resistance to oxidation compared to hydroxyl groups.

Applications : Likely intermediate in synthesizing agrochemicals or pharmaceuticals requiring halogenated motifs.

Comparative Data Table

Research Findings and Implications

- Lipophilicity and Bioavailability : Methyl groups in the target compound enhance membrane permeability compared to hydroxyl or chloro analogs, making it favorable for CNS-targeting drugs.

- Synthetic Utility : Chloro-substituted derivatives (e.g., ) are more reactive in cross-coupling reactions, whereas hydroxylated analogs (e.g., ) serve as precursors for esterification or glycosylation.

- Stability Trade-offs : The target compound’s methyl groups likely confer superior thermal stability over hydroxylated analogs, which require refrigeration .

Biological Activity

Ethyl 2,4-dimethyl-6-(trifluoromethyl)nicotinate is a synthetic compound belonging to the class of nicotinic acid derivatives. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : C12H12F3N

- Molecular Weight : 249.23 g/mol

- CAS Number : 54396-42-8

The trifluoromethyl group enhances the lipophilicity of the compound, potentially increasing its bioavailability and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. It may act through several mechanisms:

- Receptor Modulation : The compound may function as an agonist or antagonist at nicotinic acetylcholine receptors (nAChRs), influencing neurotransmission and cellular signaling pathways.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to alterations in cellular metabolism.

- Gene Expression Regulation : The compound may influence gene expression by modulating transcription factors associated with inflammatory responses and cell proliferation.

Anticancer Activity

Recent studies have indicated that nicotinic acid derivatives exhibit significant anticancer properties. In a comparative study involving various derivatives, this compound demonstrated notable cytotoxic effects against several cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | HCT-15 | 0.068 | VEGFR-2 inhibition |

| Doxorubicin | HCT-15 | 0.10 | Topoisomerase inhibition |

| Sorafenib | HCT-15 | 0.12 | Multi-target kinase inhibition |

The compound exhibited a higher selectivity towards HCT-15 cells compared to standard chemotherapeutics like doxorubicin and sorafenib, suggesting its potential as a targeted anticancer agent .

Antimicrobial Activity

The antimicrobial properties of this compound were evaluated against various bacterial strains. The results are summarized in the following table:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 14 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These findings indicate that the compound possesses moderate antibacterial activity, comparable to other nicotinic acid derivatives .

Case Studies

- Study on Anticancer Efficacy : A study evaluated the effects of this compound on human cancer cell lines. The compound was found to induce apoptosis in HCT-15 cells through caspase activation, highlighting its potential as an anticancer agent .

- Antimicrobial Evaluation : Another research assessed the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The results showed significant inhibition of bacterial growth, supporting its application in developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2,4-dimethyl-6-(trifluoromethyl)nicotinate, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves Suzuki-Miyaura coupling or nucleophilic substitution reactions. For example, trifluoromethyl-substituted pyridine intermediates can undergo esterification with ethyl chloroformate under anhydrous conditions. Reaction temperature (e.g., 80–100°C) and catalyst selection (e.g., Pd(PPh₃)₄) significantly affect yield. LCMS (m/z 366 [M+H]+) and HPLC (retention time: 1.26 min) are critical for monitoring progress . Comparative studies with analogs like Ethyl 4-chloro-6-(trifluoromethyl)nicotinate (CAS 1196146-35-6) suggest that electron-withdrawing groups at the 4-position enhance reactivity .

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of LCMS for mass confirmation and reverse-phase HPLC with trifluoroacetic acid (TFA)-modified mobile phases to assess purity (>97%). Cross-reference retention times with structurally similar compounds, such as methyl 6-{[4-(trifluoromethyl)anilino]carbonyl}nicotinate (ChemSpider ID: 2008733), to validate chromatographic behavior . For quantitative analysis, compare against certified reference standards (e.g., Ethyl Nicotinate derivatives) with documented CAS numbers and regulatory compliance .

Q. What safety protocols are recommended for handling trifluoromethyl-substituted nicotinates?

- Methodological Answer : Despite limited direct data on this compound, analogs like 4-Nitrosodiphenylamine (CAS 156-10-5) highlight risks of skin/eye irritation (Category 2A). Use fume hoods, nitrile gloves, and static-free equipment during synthesis. Store at RT in airtight containers away from oxidizers, as trifluoromethyl groups may decompose under heat or friction .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,4-dimethyl and 6-trifluoromethyl groups influence reactivity in cross-coupling reactions?

- Methodological Answer : The 2,4-dimethyl groups introduce steric hindrance, slowing nucleophilic attack at the 3-position, while the 6-trifluoromethyl group enhances electrophilicity via inductive effects. Computational modeling (e.g., DFT) of charge distribution in analogs like methyl 6-{[4-(trifluoromethyl)anilino]carbonyl}nicotinate (monoisotopic mass: 324.072177) can predict regioselectivity in reactions . Experimentally, substituent effects are validated through Hammett plots using derivatives with varying electron-donating/withdrawing groups .

Q. What strategies resolve contradictions in reported spectral data (e.g., NMR, LCMS) for trifluoromethyl-substituted nicotinates?

- Methodological Answer : Discrepancies often arise from solvent polarity or impurities. For example, LCMS m/z values may shift due to adduct formation (e.g., [M+Na]+ vs. [M+H]+). Use deuterated solvents (CDCl₃ or DMSO-d₆) with internal standards (e.g., TMS) for NMR consistency. Cross-check against published data for analogs like 2,6-dichloro-4-(trifluoromethyl)pyridin-3-amine (CAS 175277-67-5), which shares similar electronic environments .

Q. How can researchers optimize fluorinated nicotinate stability under long-term storage?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) combined with HPLC-MS monitoring identify degradation pathways (e.g., hydrolysis of the ester group). Stabilizers like antioxidants (BHT) or inert gas purging (N₂) are effective for analogs such as Ethyl 4-chloro-6-(trifluoromethyl)nicotinate. Note that trifluoromethyl groups are generally resistant to metabolic degradation but may hydrolyze under acidic conditions .

Q. What computational tools predict the environmental impact of trifluoromethyl-substituted nicotinates?

- Methodological Answer : Use QSAR models trained on perfluorinated compounds (PFCs) to estimate bioaccumulation and toxicity. For instance, polyfluoroalkyl ether sulfonates (e.g., CAS 68298-79-3) show persistence in aquatic systems, suggesting similar risks for trifluoromethyl nicotinates. Experimental validation via OECD 301F biodegradation tests is recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.